Cas no 866340-90-1 (3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3triazolo1,5-aquinazolin-5-amine
- [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, N-(2-phenylpropyl)-3-(phenylsulfonyl)-
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- インチ: 1S/C24H21N5O2S/c1-17(18-10-4-2-5-11-18)16-25-22-20-14-8-9-15-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,25,26)
- InChIKey: HNRZELNZJKMMDV-UHFFFAOYSA-N
- SMILES: N12N=NC(S(C3=CC=CC=C3)(=O)=O)=C1N=C(NCC(C1=CC=CC=C1)C)C1=C2C=CC=C1
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸度系数(pKa): -0.53±0.40(Predicted)
3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0207-2μmol |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0207-5mg |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0207-1mg |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0207-2mg |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0207-3mg |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0207-4mg |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0207-5μmol |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
866340-90-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Caper tea
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
3-(Benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine
The compound 3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 866340-90-1) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of multi-component reactions and click chemistry. The incorporation of the benzenesulfonyl group at the 3-position of the quinazoline ring enhances the molecule's stability and bioavailability. Additionally, the N-(2-phenylpropyl) substituent at the 5-position contributes to its lipophilicity, which is crucial for crossing biological membranes and targeting specific cellular pathways.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often associated with diseases such as cancer. Preclinical studies have demonstrated that this compound exhibits selective inhibition against several oncogenic kinases, including EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). These findings suggest its potential as a therapeutic agent in the treatment of cancers driven by these kinases.
Moreover, the compound's unique structure allows for further functionalization, enabling researchers to explore its utility as a pro-drug or a drug delivery vehicle. By modifying the side chains or incorporating additional functional groups, this molecule can be tailored to target specific tissues or enhance its pharmacokinetic profile. Such modifications are currently being investigated in collaborative research efforts between academic institutions and pharmaceutical companies.
In terms of synthesis, the preparation of 3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine involves a series of well-defined steps that ensure high yield and purity. The reaction sequence typically begins with the formation of the quinazoline core through a condensation reaction between an amine and an aldehyde or ketone. Subsequent steps involve the introduction of the benzenesulfonyl group via a sulfonylation reaction and the attachment of the phenylpropyl side chain through amide bond formation.
The structural integrity and stability of this compound have been confirmed through advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses provide critical insights into its molecular conformation and intermolecular interactions, which are essential for understanding its biological activity.
From an environmental standpoint, studies on the eco-toxicology of this compound are ongoing. Initial data indicate that it exhibits low toxicity towards non-target organisms, making it a favorable candidate for pharmaceutical applications. However, further research is required to fully assess its long-term environmental impact.
In conclusion, 3-(benzenesulfonyl)-N-(2-phenylpropyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity profiles, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs in oncology and beyond.
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